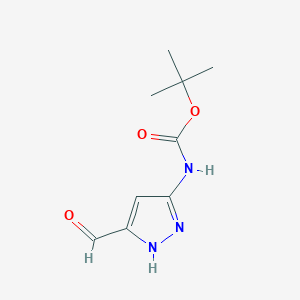![molecular formula C30H23N2O4P B12879858 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide is a complex organic compound known for its unique structural properties. This compound contains multiple aromatic rings and functional groups, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide typically involves multiple steps. One common method starts with the reaction of bisphenol A and p-nitrochlorobenzene in the presence of a polar aprotic solvent under reduced pressure to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction with hydrogen gas in the presence of a catalyst such as palladium on activated carbon, to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions often involve hydrogen gas and catalysts like palladium on activated carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, and various solvents like dimethyl sulfoxide (DMSO) and acetone. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide has several scientific research applications:
Biology: The compound’s ability to form stable complexes with various biomolecules makes it useful in biochemical research.
Medicine: Its derivatives are studied for potential pharmaceutical applications, including as drug delivery agents.
Industry: The compound is used in the production of advanced materials, such as flame retardants and coatings
Mechanism of Action
The mechanism of action of 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide involves its interaction with various molecular targets. The compound’s aromatic rings and functional groups allow it to form stable complexes with other molecules, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Compared to similar compounds, 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide stands out due to its unique combination of thermal stability, structural complexity, and reactivity. Similar compounds include:
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Known for its use in polyimide synthesis.
6-(2,5-Dihydroxyphenyl)dibenzo[c,e][1,2]oxaphosphinine 6-oxide: Another compound with similar structural features but different functional groups.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C30H23N2O4P |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
4-[4-(4-aminophenoxy)-3-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)phenoxy]aniline |
InChI |
InChI=1S/C30H23N2O4P/c31-20-9-13-22(14-10-20)34-24-17-18-28(35-23-15-11-21(32)12-16-23)30(19-24)37(33)29-8-4-2-6-26(29)25-5-1-3-7-27(25)36-37/h1-19H,31-32H2 |
InChI Key |
GVODIMVJNQEQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
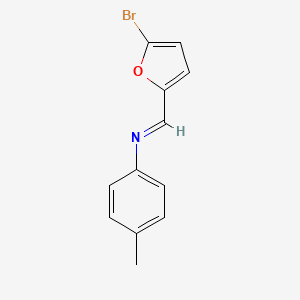
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)

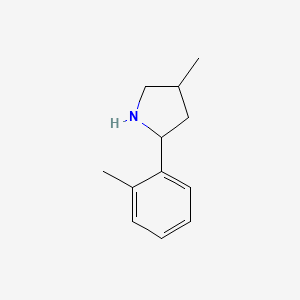
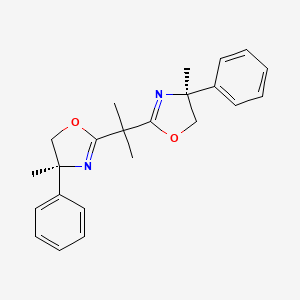
![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
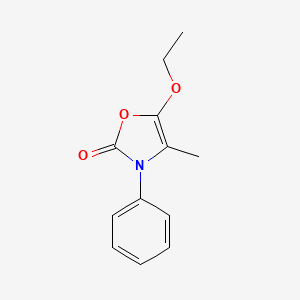

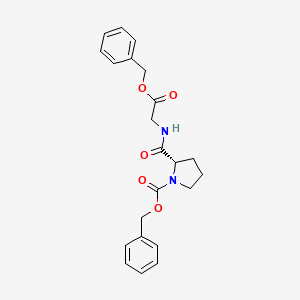
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
